![molecular formula C12H14N4O4 B273528 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B273528.png)
3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. The compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. The compound has also been shown to have low toxicity in animal studies. However, one limitation is the limited availability of the compound, which may make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide. One direction is to further investigate the compound's mechanism of action and identify specific targets for its activity. Another direction is to study the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to determine the compound's potential as a herbicide and insecticide.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide involves a series of chemical reactions. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 3,4,5-trimethoxyphenylhydrazine. The second step involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form 3,4,5-trimethoxy-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. The final step involves the reaction of 3,4,5-trimethoxy-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester with 4-chlorobenzoyl chloride to form 3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has potential applications in various scientific fields. It has been studied for its antimicrobial, anticancer, and antifungal properties. The compound has also been studied for its potential use as a herbicide and insecticide.
Eigenschaften
Produktname |
3,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide |
---|---|
Molekularformel |
C12H14N4O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14N4O4/c1-18-8-4-7(5-9(19-2)10(8)20-3)11(17)15-12-13-6-14-16-12/h4-6H,1-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
UKTGCOQMSWHSFW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NN2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.